molecular formula C12H18FN3O B1518125 2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol CAS No. 1155522-89-6

2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol

Cat. No.: B1518125
CAS No.: 1155522-89-6
M. Wt: 239.29 g/mol
InChI Key: WEWVNCOLAFISFD-UHFFFAOYSA-N
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Description

2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol is a useful research compound. Its molecular formula is C12H18FN3O and its molecular weight is 239.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with histone deacetylases (HDACs), particularly HDAC3, exhibiting inhibitory activity . The interaction with HDACs suggests that this compound may influence gene expression by altering the acetylation status of histones and other proteins. Additionally, this compound may interact with other enzymes involved in cellular signaling pathways, further highlighting its biochemical relevance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on HDAC3 can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Furthermore, this compound may affect cellular metabolism by interacting with enzymes that regulate metabolic pathways, thereby altering the metabolic flux and levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with HDAC3 involves binding to the enzyme’s active site, leading to inhibition of its deacetylase activity . This inhibition results in increased acetylation of histones and other proteins, which can alter chromatin structure and gene expression. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Its degradation products and their potential effects on cellular function require further investigation. Long-term studies have indicated that this compound can induce sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate gene expression and cellular metabolism without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including alterations in liver and kidney function, as well as adverse effects on the central nervous system . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability, distribution, and excretion.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, this compound may localize in other cellular compartments, such as the cytoplasm and mitochondria, where it can influence various biochemical processes . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its functional specificity.

Properties

IUPAC Name

2-[4-(4-amino-2-fluorophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O/c13-11-9-10(14)1-2-12(11)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWVNCOLAFISFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.